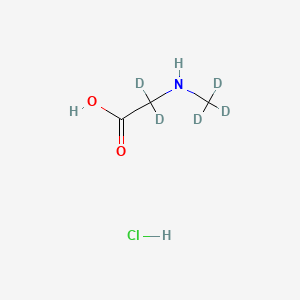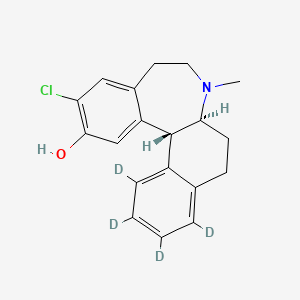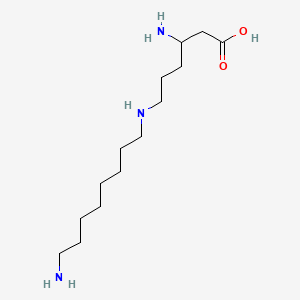
Elongation factor P-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Elongation factor P-IN-1 is a compound that plays a crucial role in the translation process of protein synthesis. It is a translation elongation factor that helps alleviate ribosome pausing during the translation of specific sequences, including consecutive proline residues . This compound is essential for maintaining the efficiency and accuracy of protein synthesis in cells.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of elongation factor P-IN-1 involves several steps, including the preparation of the core structure and the addition of functional groups. The reaction conditions typically involve the use of specific reagents and catalysts to facilitate the formation of the desired compound .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process may include the use of advanced techniques such as chromatography and crystallization to purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Elongation factor P-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its properties and functionality .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may vary depending on the desired modification, but typically involve controlled temperatures and pH levels .
Major Products: The major products formed from these reactions include modified versions of this compound with enhanced stability, solubility, and bioactivity .
Applications De Recherche Scientifique
Elongation factor P-IN-1 has a wide range of applications in scientific research, including:
Mécanisme D'action
Elongation factor P-IN-1 exerts its effects by binding to the ribosome and facilitating the formation of peptide bonds during translation elongation. It helps alleviate ribosome pausing by interacting with specific sequences in the mRNA, such as consecutive proline residues . This interaction ensures the smooth progression of the translation process and prevents stalling .
Comparaison Avec Des Composés Similaires
Elongation factor P: A homologous compound that also plays a role in translation elongation.
Eukaryotic initiation factor 5A: A similar compound found in eukaryotes that performs a similar function in protein synthesis.
Uniqueness: Elongation factor P-IN-1 is unique due to its specific interaction with proline-rich sequences and its ability to alleviate ribosome pausing more effectively than other similar compounds . This makes it a valuable tool for studying and manipulating protein synthesis in various research and industrial applications .
Propriétés
Formule moléculaire |
C14H31N3O2 |
|---|---|
Poids moléculaire |
273.41 g/mol |
Nom IUPAC |
3-amino-6-(8-aminooctylamino)hexanoic acid |
InChI |
InChI=1S/C14H31N3O2/c15-9-5-3-1-2-4-6-10-17-11-7-8-13(16)12-14(18)19/h13,17H,1-12,15-16H2,(H,18,19) |
Clé InChI |
KBFRZRWEBBFGTL-UHFFFAOYSA-N |
SMILES canonique |
C(CCCCNCCCC(CC(=O)O)N)CCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


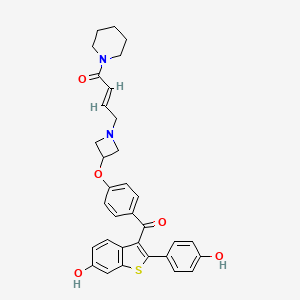


![disodium;5-[[(2S)-2-[[6-(cycloheptylmethylcarbamoyl)-1H-benzimidazole-5-carbonyl]amino]-3-(2-fluorophenyl)propanoyl]amino]benzene-1,3-dicarboxylate](/img/structure/B12418490.png)
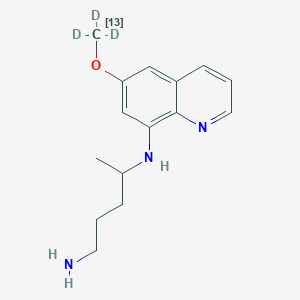
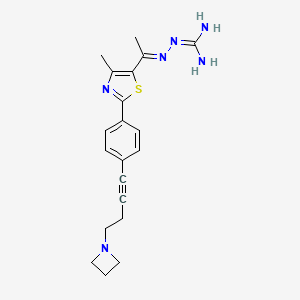
![8-(6-methoxypyridin-3-yl)-1-[4-piperazin-1-yl-3-(trifluoromethyl)phenyl]-5H-[1,2,3]triazolo[4,5-c]quinolin-4-one](/img/structure/B12418498.png)
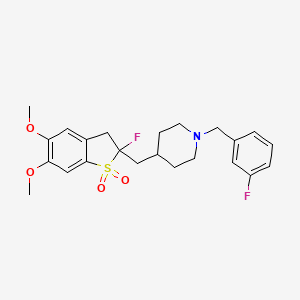
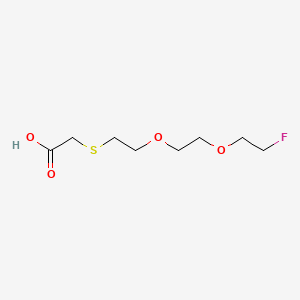
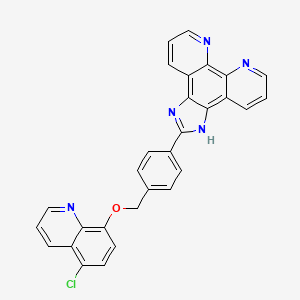
![(1R,4R,5S,8R,9S,12R,14R)-4,8,12-trimethyl-2,13-dioxatetracyclo[7.5.0.01,5.012,14]tetradecan-3-one](/img/structure/B12418525.png)
